(4E)-7-Methylocta-4,6-dien-2-one
Description
(4E)-7-Methylocta-4,6-dien-2-one is an α,β-unsaturated ketone characterized by a conjugated dienone system and a methyl substituent at the 7-position. However, none of the provided evidence sources directly describe its synthesis, spectral data, or applications, making it challenging to derive authoritative conclusions about its properties or comparisons with analogs.
Properties
CAS No. |
100515-78-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4E)-7-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4-6H,7H2,1-3H3/b5-4+ |
InChI Key |
OZUXYFAAYGYFQU-SNAWJCMRSA-N |
SMILES |
CC(=CC=CCC(=O)C)C |
Isomeric SMILES |
CC(=C/C=C/CC(=O)C)C |
Canonical SMILES |
CC(=CC=CCC(=O)C)C |
Synonyms |
4,6-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of the available evidence and its limitations:
Heterocyclic Compounds ()
focuses on pyrrolo[1,2-a]quinazoline derivatives, such as 4-[1-(dimethylamino)-1-(4-pyrrolo[1,2-a]quinazoliny)methyl]benzaldehyde (Compound 9). These are nitrogen-containing heterocycles with aromatic systems, unlike the aliphatic dienone structure of (4E)-7-Methylocta-4,6-dien-2-one.
Substituted Pentenoate Esters ()
details the synthesis of (S)-methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)-5-hydroxy-(2E)-pentenoate, a compound with an ester group and aromatic substituents. Its synthesis involves BF₃·Et₂O catalysis at low temperatures . This compound’s functional groups and reactivity (e.g., ester hydrolysis, electrophilic aromatic substitution) differ significantly from the conjugated ketone system of this compound.
1,2,5-Oxadiazine Derivatives ()
Without structural overlap with this compound, this data cannot inform comparisons.
Key Limitations of the Provided Evidence
Structural Relevance: The evidence focuses on heterocycles, esters, and oxadiazines, which lack the conjugated dienone framework of this compound.
Data Gaps: No NMR, MS, or reactivity data for the target compound or its analogs (e.g., 4E-isomers of aliphatic dienones) are provided.
Hypothetical Comparison Based on General Organic Chemistry Principles
While speculative due to insufficient evidence, the following table hypothesizes properties of this compound relative to common α,β-unsaturated ketones:
| Property | This compound (Hypothetical) | Mesityl Oxide (4-Methylpent-3-en-2-one) | (E)-3-Penten-2-one |
|---|---|---|---|
| Molecular Formula | C₉H₁₂O | C₆H₁₀O | C₅H₈O |
| Conjugation Length | Extended (4,6-diene) | Isolated (single double bond) | Single conjugated double bond |
| Reactivity | Enhanced dienophile/electrophilic addition | Moderate Michael addition | Moderate enolate formation |
| Boiling Point (Estimated) | ~180–190°C | 130–132°C | 120–122°C |
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